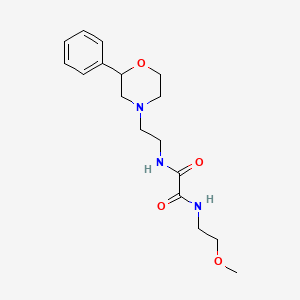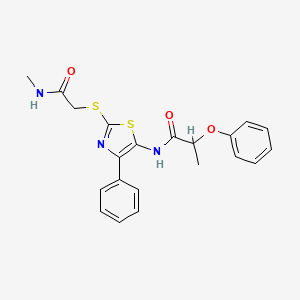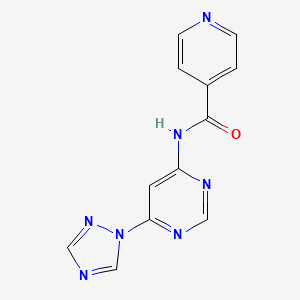
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for various applications, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone has been extensively used in scientific research for various applications. It has been studied for its potential use in drug discovery, particularly in the development of new anticancer agents. The compound has also been investigated for its antimicrobial and antiviral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone are complex and varied. The compound has been shown to affect various biological processes, including cell signaling, DNA replication, and protein synthesis. It has also been shown to induce apoptosis or programmed cell death in cancer cells. The compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is its versatility in various lab experiments. The compound can be used in different assays to investigate its biological activity and potential therapeutic applications. However, one of the limitations is its relatively high cost, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone. One of the directions is the development of new derivatives of the compound with improved efficacy and selectivity. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the compound's potential use in the treatment of other diseases, such as viral infections and neurological disorders, can also be explored.
Conclusion:
In conclusion, (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is a promising compound for various scientific research applications, particularly in drug discovery and cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for the research of the compound have been outlined.
Métodos De Síntesis
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction of 3-(pyrimidin-2-ylamino)azetidine with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. Other methods involve the use of different reagents and catalysts, depending on the desired application.
Propiedades
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1-5,8,10H,6-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGUJZMMBJWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623609.png)

![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)


![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)

![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)
